3-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid
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Overview
Description
3-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid, also known as FANFT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of 4-aminobenzoic acid and contains a furoyl group, a nitrophenyl group, and an acryloyl group, making it a highly versatile compound with a range of potential applications.
Mechanism of Action
The mechanism of action of 3-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid is complex and multifaceted, with several potential mechanisms proposed. One proposed mechanism is that this compound acts as a DNA alkylating agent, causing damage to DNA and inducing apoptosis in cancer cells. Another proposed mechanism is that this compound inhibits the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of DNA damage and apoptosis in cancer cells, as well as the inhibition of DNA synthesis and repair enzymes. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid as a research tool is its potent anti-cancer properties, which make it a valuable compound for investigating the mechanisms of cancer cell death and potential therapeutic applications. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in in vitro and in vivo studies.
Future Directions
There are several potential future directions for research involving 3-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid, including investigating its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases, as well as exploring its mechanisms of action in greater detail. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound, as well as its potential side effects and toxicity in vivo.
Synthesis Methods
The synthesis of 3-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid can be achieved through a multi-step process involving the condensation of 4-nitrobenzoyl chloride with furoylamine, followed by the addition of acryloyl chloride and subsequent purification steps. This process has been extensively studied and optimized to ensure high yields and purity of the final product.
Scientific Research Applications
3-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. This molecule has been shown to have potent anti-cancer properties, and has been used in a range of in vitro and in vivo studies to investigate its mechanisms of action and potential therapeutic applications.
properties
IUPAC Name |
3-[[(E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O7/c25-19(22-15-4-1-3-14(12-15)21(27)28)17(23-20(26)18-5-2-10-31-18)11-13-6-8-16(9-7-13)24(29)30/h1-12H,(H,22,25)(H,23,26)(H,27,28)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPHQICWPKGEEZ-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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